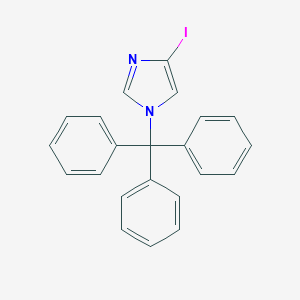

4-Iodo-1-tritylimidazole

描述

Overview of the Imidazole (B134444) Heterocyclic Scaffold in Contemporary Chemical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in biological chemistry and medicinal research. semanticscholar.org It is a constituent of essential biomolecules, including the amino acid histidine, which plays a vital role in enzyme catalysis, and the purine (B94841) bases that form the building blocks of nucleic acids. semanticscholar.orgmdpi.com The unique electronic properties of the imidazole ring, such as its amphoteric nature (acting as both an acid and a base) and its capacity for hydrogen bonding and various weak interactions, allow its derivatives to bind effectively to a wide range of enzymes and receptors. semanticscholar.orgajrconline.org

This inherent biological relevance has spurred extensive research, establishing the imidazole scaffold as a "privileged structure" in drug discovery. mdpi.comajrconline.org Consequently, imidazole derivatives have been developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgnih.govtandfonline.comdovepress.com The imidazole ring serves as a rigid framework, presenting attached functional groups in a defined spatial arrangement, which is a desirable feature for creating high-affinity ligands for biological targets. nih.gov The continuous exploration of imidazole chemistry underscores the demand for more efficient and versatile synthetic strategies to access novel and complex derivatives. nih.gov

Principles of Regioselective Functionalization in Imidazole Synthetic Design

The functionalization of the imidazole core at specific positions (regioselectivity) is a critical aspect of synthesizing targeted molecules. The imidazole ring has three carbon atoms (C2, C4, and C5) available for substitution, and their reactivity differs. Generally, the C2 position is the most acidic, while the C5 position is highly reactive toward electrophilic substitution. nih.gov Controlling where a new chemical group attaches is paramount for achieving the desired molecular architecture and, consequently, the intended biological activity or chemical property.

Several strategies have been developed to control the regioselectivity of reactions on the imidazole ring. One common approach involves the use of protecting groups on one of the nitrogen atoms. The choice of protecting group can influence the electronic properties of the ring and sterically hinder certain positions, thereby directing incoming reagents to a specific carbon atom. nih.gov For instance, the bulky trityl group on the N1 position, as seen in 4-Iodo-1-tritylimidazole, provides significant steric hindrance.

Directed metalation is another powerful technique for regioselective functionalization. nih.gov This involves the use of a directing group to guide a metalating agent (like n-butyllithium) to a specific C-H bond, which is then cleaved to form a carbon-metal bond. This new bond can then react with various electrophiles to introduce a wide range of functional groups. tandfonline.comnih.gov Other methods, such as palladium-catalyzed cross-coupling reactions, have also emerged as highly effective for the selective creation of carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring. nih.gov

The Pivotal Role of Halogenated Imidazoles as Versatile Synthetic Precursors

Halogenated imidazoles, such as this compound, are exceptionally valuable intermediates in organic synthesis. The halogen atom, particularly iodine, serves as an excellent leaving group and a versatile handle for a wide array of chemical transformations. mdpi.com This versatility allows for the introduction of diverse substituents onto the imidazole core through various coupling reactions.

One of the most significant applications of iodo-imidazoles is in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups. researchgate.net Furthermore, the iodine atom can be readily displaced through halogen-metal exchange reactions. For example, treatment of an iodo-imidazole with an organolithium reagent (like n-butyllithium) generates a highly reactive lithiated imidazole intermediate. researchgate.netscispace.com This intermediate can then be quenched with a variety of electrophiles (such as aldehydes, ketones, or carbon dioxide) to introduce different functional groups with high regioselectivity. researchgate.netscispace.comtandfonline.com The synthesis of 1-tritylimidazole-4-carboxaldehyde (B127408) from this compound via lithiation and subsequent reaction with dimethylformamide (DMF) is a classic example of this utility. researchgate.netscispace.com This transformative potential makes halogenated imidazoles, and specifically this compound, indispensable tools for the construction of complex, highly functionalized imidazole derivatives for diverse scientific applications.

Chemical Profile of this compound

Below are the key chemical identifiers and properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 96797-15-8 | biosynth.comnih.govchemicalbook.comfishersci.comchemimpex.comavantorsciences.com |

| Molecular Formula | C₂₂H₁₇IN₂ | biosynth.comnih.govavantorsciences.com |

| Molecular Weight | 436.29 g/mol | biosynth.comnih.govavantorsciences.com |

| Appearance | White to Off-white Solid/Powder | fishersci.comchemimpex.comavantorsciences.com |

| Melting Point | 221 - 227.5 °C | fishersci.comchemimpex.comavantorsciences.com |

| IUPAC Name | 4-iodo-1-(triphenylmethyl)-1H-imidazole | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZJYPLPZEYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347139 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96797-15-8 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-trityl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 1 Tritylimidazole and Precursor Compounds

Direct Synthesis Approaches to 4-Iodo-1-tritylimidazole from Imidazole (B134444) Derivatives

The most direct route to this compound involves the N-protection of a pre-iodinated imidazole. This two-step process hinges on the successful regioselective iodination of the imidazole ring, followed by the introduction of the bulky trityl protecting group.

Regioselective Iodination Strategies for Imidazole Ring Functionalization

Achieving regioselectivity in the iodination of the imidazole ring is a significant challenge due to the activation of multiple positions by the nitrogen atoms. Direct iodination of imidazole often leads to a mixture of products. However, various strategies have been developed to control the position of iodination.

One effective method involves the use of a directing group. For instance, a 1-(N,N-dimethylsulfamoyl) group on the imidazole nitrogen directs lithiation and subsequent iodination selectively to the 5-position. acs.org This approach provides a high degree of control over the substitution pattern.

Another strategy to achieve regioselectivity is through the use of specific iodinating agents and reaction conditions. Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been shown to be effective for various electron-rich aromatic compounds, including imidazoles. organic-chemistry.org The choice of solvent and catalyst can significantly influence the outcome of the reaction. organic-chemistry.org Furthermore, advanced techniques like ultrasound-assisted iodination have been explored for related heterocyclic systems, demonstrating improved reaction efficiency and rates, which could be applicable to imidazole functionalization. nih.govacs.org

N-Protection of the Imidazole Nitrogen with the Trityl Group

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for the imidazole nitrogen due to its steric bulk and relative stability. tcichemicals.com Its large size can selectively protect less sterically hindered positions and influence the regioselectivity of subsequent reactions. tcichemicals.com The trityl group is stable under basic conditions, as well as in the presence of many oxidizing and reducing agents. tcichemicals.com

The introduction of the trityl group is typically achieved by reacting the N-H of the imidazole derivative with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine (B128534). This reaction is a standard nucleophilic substitution where the imidazole nitrogen displaces the chloride from the trityl group. The trityl group has been shown to be a useful protecting group for enabling functionalization at the C-2 position of imidazole. up.ac.zaresearchgate.net For the synthesis of this compound, the starting material is 4(5)-iodoimidazole, which is tritylated to yield the desired product. tandfonline.com

Synthesis and Derivatization Routes to Key Intermediates such as 4-Iodoimidazole (B15931)

The synthesis of this compound often relies on the availability of the key precursor, 4-iodoimidazole. The preparation of this intermediate can be achieved through controlled iodination of the unprotected imidazole ring or via deiodination of polyiodinated imidazoles.

Controlled Iodination of Unprotected Imidazole Ring Systems

The direct iodination of an unprotected imidazole ring presents challenges in controlling the extent and position of iodination. Reaction of imidazole with iodine can lead to di- and tri-iodinated products. A patented method describes the synthesis of 4-iodo-1H-imidazole from imidazole and iodine in an alkaline aqueous solution. google.comgoogle.com By optimizing the molar ratio of the reactants and using a co-solvent to enhance iodine solubility, the formation of byproducts like 4,5-diiodoimidazole and 2,4,5-triiodoimidazole (B157059) can be minimized. google.com The process involves the reaction, pH adjustment, filtration, and recrystallization to obtain the pure 4-iodo-1H-imidazole. google.comgoogle.com

| Reactants | Conditions | Product | Yield | Reference |

| Imidazole, Iodine | Alkaline system, 0-120°C, 2-24h | 4,5-diiodo-imidazole (intermediate) | Not specified | google.com |

| Imidazole, Iodine, Co-solvent | Aqueous alkaline solution | 4-iodo-1H-imidazole | Not specified | google.com |

Deiodination Reactions and Their Synthetic Utility for Selective Functionalization

Selective deiodination of polyiodinated imidazoles is a powerful strategy for preparing specific mono-iodo isomers that may be difficult to access directly. For instance, 4-iodo-1H-imidazole can be synthesized by first preparing a di-substituted imidazole followed by a deiodination reaction. google.com Research has shown that the deiodination of 2,4-diiodoimidazoles occurs specifically at the C-2 position, leaving the 4-iodo substituent intact. researchgate.netresearchgate.net This selectivity is valuable for creating 4-iodoimidazole from a readily available di-iodinated precursor. A patented method for synthesizing a derivative involves the selective deiodination of a diiodoimidazole at the C5-position using ethylmagnesium bromide (EtMgBr). google.com This highlights the utility of organometallic reagents in achieving regioselective deiodination.

Advanced Approaches and Scalability in this compound Production

For larger-scale production and to improve efficiency, advanced synthetic methodologies are being explored. An alternative route for preparing a derivative, 1-tritylimidazole-4-carboxaldehyde (B127408), starts from this compound. tandfonline.com This involves a Grignard reagent formation followed by formylation, which is reported to be high-yielding and avoids the formation of difficult-to-separate isomers. tandfonline.com This underscores the utility of this compound as a robust starting material for further functionalization.

Solid-Phase Synthesis: For the generation of libraries of substituted imidazoles, solid-phase synthesis offers a significant advantage. mdpi.com A study has demonstrated the use of immobilized 4-iodoimidazole as a scaffold. nih.govresearchgate.net In this approach, the resin-bound 4-iodoimidazole undergoes a metal-halogen exchange, followed by reaction with various electrophiles and subsequent cleavage from the solid support to yield a variety of 4-substituted imidazoles. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the safe and scalable synthesis of chemical intermediates. mdpi.com While specific details on the flow synthesis of this compound are limited, the principles have been applied to the synthesis of its precursors. A continuous flow process for the selective mono- and di-iodination of the imidazole backbone has been developed, allowing for the production of 4(5)-iodo-1H-imidazole HCl salt at a capacity of 95 g per day. rsc.org Flow processes have also been developed for the functionalization of N-trityl protected imidazoles, demonstrating the potential for rapid and scalable synthesis of related compounds. up.ac.za These advanced methodologies offer promising avenues for the efficient and large-scale production of this compound and its derivatives.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The synthesis of this compound typically involves a two-step process: the iodination of imidazole to form 4(5)-iodoimidazole, followed by the N-tritylation of this intermediate. The optimization of reaction conditions in both steps is crucial for maximizing the yield and purity of the final product.

The synthesis of the precursor, 4-iodoimidazole, can be achieved through various methods. One common approach involves the reaction of imidazole with iodine in the presence of a base. A reported method for the di-iodination of imidazole uses N,N'-Diiodo-5,5-dimethylhydantoin (DIH) as the iodinating agent. unibo.it Another procedure for preparing 4,5-diiodoimidazole involves treating imidazole with sodium hydroxide, potassium iodide, and iodine in water. orgsyn.org

The subsequent tritylation of 4-iodoimidazole is a critical step where reaction parameters significantly influence the outcome. The choice of solvent, base, and reaction time are key factors to consider. Dichloromethane (B109758) (DCM) has been reported as an effective solvent for tritylation reactions. acs.org In one specific protocol for the synthesis of 4-Iodo-1-trityl-1H-imidazole, 4-Iodo-1H-imidazole is dissolved in N,N-dimethylformamide (DMF), and triethylamine is used as a base along with triphenylmethyl chloride. This reaction is stirred at room temperature for 48 hours, yielding the product after workup with ice water.

The following table summarizes various reported conditions for the tritylation of iodoimidazole and related substrates, highlighting the diversity of approaches and the potential for optimization.

| Substrate | Tritylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Iodo-1H-imidazole | Triphenylmethyl chloride | Triethylamine | DMF | Room Temp. | 48 h | 88.9% | |

| Imidazole derivative | Trityl chloride | Triethylamine | DMF | Room Temp. | - | - | thieme-connect.de |

| Benzyl alcohol | Dimethoxytrityl chloride | Triethylamine | Solvent-free (Microwave) | - | - | High | ajol.info |

| Alcohols | Triphenyl methyl alcohol | EMIM·AlCl4 (catalyst) | Dichloromethane | Room Temp. | - | High | nih.gov |

| Thymidine | Trityl trifluoroacetate | 2,6-Lutidine | THF | Room Temp. | 2 h | 82% (mono-tritylated) | nih.gov |

This table is interactive. Click on the headers to sort the data.

From the compiled data, it is evident that solvents like DMF and DCM are commonly employed. The use of an organic base such as triethylamine is standard to neutralize the hydrochloric acid formed during the reaction. The reaction times can be lengthy, suggesting that optimization through temperature adjustments or the use of microwave irradiation could be beneficial. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times in the synthesis of other imidazole derivatives. orientjchem.org The choice of the tritylating agent and the substrate itself also plays a crucial role in the reaction's efficiency.

Integration of Green Chemistry Principles for Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing more environmentally benign and sustainable processes. This involves considering aspects such as the use of safer solvents, the development of catalytic methods, energy efficiency, and waste reduction.

Safer Solvents and Reagents:

Traditional syntheses often employ hazardous solvents like dichloromethane and DMF. A key aspect of greening the synthesis of this compound is the substitution of these solvents with more environmentally friendly alternatives. Research has shown that ethyl acetate (B1210297) can be a viable substitute for DCM in some tritylation reactions. rsc.org Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant step towards greener synthesis by eliminating solvent use altogether. ajol.inforesearchgate.net For instance, the tritylation of alcohols has been successfully carried out under solvent-free microwave conditions using triethylamine as a base. ajol.info

The use of triphenylmethyl alcohol in the presence of a recyclable Lewis acid-based ionic liquid catalyst, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl4), presents a greener alternative to the use of triphenylmethyl chloride, as it avoids the formation of corrosive HCl as a byproduct. acs.orgnih.gov

Catalytic and Energy-Efficient Methods:

The development of catalytic methods for both the iodination and tritylation steps can significantly improve the atom economy and reduce waste. While many tritylation reactions use stoichiometric amounts of base, exploring catalytic amounts of a non-volatile base or a recyclable solid catalyst could be a greener approach. For example, silica (B1680970) sulfuric acid has been used as a recyclable catalyst for the chemoselective detritylation of nucleosides, suggesting its potential applicability in the reverse reaction under different conditions. researchgate.net

Energy efficiency can be improved by utilizing alternative energy sources like microwave irradiation or ultrasound. Ultrasound-assisted synthesis has been shown to be an efficient method for the N-alkylation of imidazoles, leading to higher yields, reduced reaction times, and lower energy consumption compared to conventional heating. nih.govrsc.orgrsc.org Microwave-assisted synthesis of substituted imidazoles has also been optimized to achieve high yields in significantly shorter reaction times. orientjchem.org

Sustainable Work-up Procedures:

The work-up procedures for chemical reactions often generate significant amounts of waste. Developing sustainable work-up methods, such as crystallization instead of chromatographic purification where possible, and recycling of solvents, can greatly reduce the environmental impact of the synthesis.

Application of Continuous Flow Methodologies for Efficient Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The application of continuous flow methodologies to the synthesis of this compound can lead to more efficient and intensified production processes.

A key development in this area is the continuous flow synthesis of the precursor, 4(5)-iodo-1H-imidazole. A process has been described using a multi-jet oscillating disk (MJOD) flow reactor for the selective mono- and di-iodination of the imidazole backbone. This process uses N,N′-1,3-diiodo-5,5-dimethylhydantoin as the iodinating agent and achieves a high mass time yield. rsc.orgresearchgate.net The process for the mono-iodinated product was even concatenated with a continuous flow work-up section for liquid-liquid extraction, demonstrating a fully continuous production line. rsc.org This methodology allows for a production capacity of 95 g per day of 4(5)-iodo-1H-imidazole HCl salt. researchgate.net

Building on this, the tritylation step could also be adapted to a continuous flow process. Tritylation reactions have been successfully performed in microreactors, leading to higher yields and shorter residence times compared to batch reactors. consensus.appresearchgate.netcorning.com A continuous flow setup for the tritylation of 4-iodoimidazole would likely involve pumping a solution of the iodoimidazole and a base, and a separate solution of the tritylating agent into a mixing unit followed by a heated reactor coil. The product could then be purified in-line using continuous crystallization or extraction techniques.

The integration of the continuous flow synthesis of 4-iodoimidazole with a subsequent continuous flow tritylation step would represent a fully continuous and intensified process for the production of this compound. This approach not only enhances efficiency and safety but also aligns with the principles of green chemistry by enabling better control over reaction conditions and potentially reducing solvent usage and waste generation. nih.govthalesnano.com

Reactivity and Advanced Transformational Chemistry of 4 Iodo 1 Tritylimidazole

Organometallic Intermediates Derived from 4-Iodo-1-tritylimidazole

The generation of organometallic intermediates from this compound is a key strategy for its functionalization. These intermediates, primarily organolithium and Grignard reagents, are highly reactive and can be trapped with a variety of electrophiles.

Directed Lithiation at the C-4 Position of 1-Tritylimidazole Architectures

Treatment of this compound with a strong base, such as n-butyllithium, at low temperatures leads to the formation of 4-lithio-1-tritylimidazole. researchgate.netscispace.comresearchgate.netresearchgate.net This directed lithiation occurs specifically at the C-4 position due to the presence of the iodine atom, which facilitates the metal-halogen exchange. The resulting organolithium species is a potent nucleophile and serves as a valuable synthetic intermediate. researchgate.netresearchgate.net The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the highly reactive organolithium compound. The trityl group, while bulky, allows for the selective deprotonation at the C-4 position, as lithiation at the C-2 position is also possible but can be controlled by reaction conditions. acs.org

Magnesium-Iodine Exchange and Formation of C-4 Grignard Reagents

An alternative to lithiation is the magnesium-iodine exchange, which generates the corresponding Grignard reagent, 4-magnesio-1-tritylimidazole. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net This reaction is typically achieved by treating this compound with a Grignard reagent like ethylmagnesium bromide. tandfonline.com The resulting C-4 Grignard reagent is also a powerful nucleophile, offering a complementary approach to the organolithium intermediate for subsequent functionalization. acs.orgresearchgate.netresearchgate.net This method has proven effective for the synthesis of various imidazole (B134444) derivatives. tandfonline.com

Electrophilic Trapping Reactions and Subsequent Functional Group Introduction

Once the organometallic intermediates are generated, they can be reacted with a wide array of electrophiles to introduce new functional groups at the C-4 position of the imidazole ring.

Synthesis of Imidazole-4-carboxaldehyde Derivatives, including 1-Tritylimidazole-4-carboxaldehyde (B127408)

A common and synthetically useful transformation is the formylation of the C-4 organometallic intermediate to produce 1-tritylimidazole-4-carboxaldehyde. This is achieved by quenching the 4-lithio-1-tritylimidazole with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). researchgate.netscispace.comresearchgate.netresearchgate.net The reaction proceeds in good yields and provides a versatile aldehyde functionality that can be further elaborated. researchgate.netresearchgate.net Alternatively, the C-4 Grignard reagent can also be formylated using reagents like N-formylpiperidine or DMF, affording the desired aldehyde in high yields. tandfonline.com

Table 1: Synthesis of 1-Tritylimidazole-4-carboxaldehyde

| Starting Material | Reagent | Electrophile | Product | Yield | Reference |

| This compound | n-Butyllithium | N,N-Dimethylformamide (DMF) | 1-Tritylimidazole-4-carboxaldehyde | Good | researchgate.netscispace.com |

| This compound | Ethylmagnesium bromide | N-Formylpiperidine | 1-Tritylimidazole-4-carboxaldehyde | 81% | tandfonline.com |

| This compound | Ethylmagnesium bromide | N,N-Dimethylformamide (DMF) | 1-Tritylimidazole-4-carboxaldehyde | 77% | tandfonline.com |

Construction of Poly-4-imidazolyl Carbinol Compounds and Related Architectures

The C-4 magnesioimidazole derivative has been successfully employed in the synthesis of poly-4-imidazolyl carbinol compounds. acs.orgnih.govresearchgate.netresearchgate.net By reacting the Grignard reagent with various esters, a range of bi-, tri-, and pentadentate ligands containing multiple 4-substituted imidazole units can be constructed. acs.orgnih.govresearchgate.netresearchgate.net These compounds are of significant interest for their potential applications in biomimetic chemistry, particularly as ligands for modeling the active sites of metalloproteins. acs.orgnih.govacs.org The yields for these reactions typically range from 40% to 79%. acs.orgnih.govresearchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The iodo-substituent in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. biosynth.com These reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position of the imidazole ring. While specific examples detailing extensive cross-coupling studies directly with this compound are not abundant in the provided search results, the general reactivity of aryl iodides in such reactions is well-established. eie.grresearchgate.netnih.govrsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to couple aryl halides with a wide variety of partners, including boronic acids, alkenes, and terminal alkynes. eie.grnih.gov The trityl-protected imidazole core is expected to be stable under many of these reaction conditions, making this compound a promising candidate for the synthesis of complex, functionalized imidazole derivatives through these powerful catalytic methods. biosynth.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds, and the C(sp²)-I bond in this compound is an ideal electrophilic partner for such transformations. libretexts.org Among these methods, the Suzuki-Miyaura and Stille couplings are prominently utilized.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. libretexts.org For a substrate like this compound, the reaction facilitates the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-4 position. The general catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Stille coupling pairs an organohalide with an organotin reagent (stannane) and is also catalyzed by palladium. organic-chemistry.orglibretexts.org It is highly versatile due to the stability of organostannanes and the inertness of the reaction to many functional groups. organic-chemistry.org A key drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts. organic-chemistry.orgnih.gov A specific application involving this compound has been documented where it was used as an intermediate in a Stille coupling reaction to synthesize substituted imidazole derivatives. google.com

Table 1: Representative Palladium-Catalyzed Coupling Reactions This table illustrates typical conditions for Suzuki-Miyaura and Stille couplings applicable to aryl iodides like this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive | Typical Solvent | General Yields |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ | Toluene, DMF, Dioxane | Good to Excellent |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl (additive) | THF, Toluene | Good to Excellent nih.gov |

Exploration of Other Transition Metal-Mediated Coupling Transformations

Beyond the Suzuki and Stille reactions, the reactivity of the C-I bond in this compound extends to other significant palladium-catalyzed transformations, including the Sonogashira, Heck, and Negishi couplings.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.orgumb.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgumb.edu The application of this reaction to this compound allows for the direct installation of alkynyl moieties at the C-4 position, yielding 4-alkynyl-1-tritylimidazole derivatives, which are valuable precursors for more complex structures.

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. umb.edu This process involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. iupac.org This would introduce a vinyl group at the C-4 position of the imidazole ring.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. nih.gov These reactions are known for their high reactivity and functional group tolerance. The coupling of this compound with an organozinc reagent under palladium or nickel catalysis would provide another efficient route to C-4 substituted imidazoles. umb.edunih.gov

Cyanation Reactions Applied to this compound Scaffolds

The conversion of aryl halides to aryl nitriles (cyanation) is a crucial transformation in organic synthesis, as the nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems. Palladium-catalyzed cyanation offers a significant improvement over the classical Rosenmund-von Braun reaction, which requires harsh conditions and stoichiometric copper(I) cyanide. google.comrsc.org

Modern methods often employ palladium catalysts with various cyanide sources, such as zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or sodium cyanide (NaCN). google.comrsc.org However, the application of these methods to sterically hindered or electronically specific substrates can be challenging. In the case of the imidazole scaffold, research on the cyanation of 4-bromo-N-tritylimidazole, a close analog of the iodo-compound, indicated that the reaction yielded very little product. mit.edu This was attributed to the low solubility of the substrate under the tested reaction conditions, highlighting a potential practical challenge in the cyanation of this specific scaffold. mit.edu

Table 2: Cyanation of Aryl Halides This table outlines a general, modern approach to palladium-catalyzed cyanation.

| Aryl Halide | Cyanide Source | Catalyst | Solvent | Key Observation | Reference |

| 4-Bromo-N-tritylimidazole | K₄[Fe(CN)₆]·3H₂O | Pd precatalyst | Dioxane/H₂O | Low product yield due to poor solubility. | mit.edu |

Regioselective Functionalization Beyond the C-4 Position through Strategic Manipulation

While the C-4 position is readily functionalized via the iodo group, the trityl protecting group at the N-1 position is instrumental in enabling selective C-H functionalization at other sites on the imidazole ring, particularly at the C-2 and C-5 positions.

Methodologies for Achieving C-2 Functionalization via Trityl Protection

The C-2 proton of N-substituted imidazoles is the most acidic, making it susceptible to deprotonation by strong bases. The bulky trityl group at the N-1 position facilitates this process. A well-established methodology for C-2 functionalization is directed ortho-metalation, which involves deprotonation with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by quenching the resulting C-2 lithiated intermediate with a suitable electrophile.

This strategy has been effectively demonstrated on a closely related substrate, 1-tritylimidazole-4-carboxaldehyde. The trityl-protected nitrogen directs lithiation specifically to the C-2 position. The subsequent addition of an electrophile, such as an alkyl halide or an aldehyde, installs a new substituent at this site with high regioselectivity and in good yields. This approach is directly applicable to this compound, allowing for sequential functionalization first at C-2 (via lithiation) and then at C-4 (via cross-coupling), or vice versa.

Table 3: C-2 Functionalization of a 1-Tritylimidazole Derivative via Lithiation Data based on the functionalization of 1-tritylimidazole-4-carboxaldehyde, demonstrating the principle applicable to this compound.

| Reaction Type | Reagent | Solvent | Temperature | Electrophile | Yield | Reference |

| C-2 Lithiation | n-BuLi | THF | -30°C to -65°C | Methyl iodide | 87–91% | |

| C-2 Lithiation | n-BuLi | THF | -30°C to -65°C | Benzaldehyde | 76% |

Development of Strategies for C-5 Functionalization of Imidazole Derivatives

Functionalization of the C-5 position of 1,4-disubstituted imidazoles like this compound is synthetically challenging due to both steric hindrance from the adjacent substituents and the lack of inherent reactivity of the C-5 C-H bond compared to the C-2 position. However, advanced strategies in C-H activation have provided pathways to address this challenge.

Transition metal-catalyzed C-H functionalization, often guided by a directing group, has emerged as a powerful tool for regioselective synthesis. nih.gov For imidazole derivatives, while C-2 functionalization is common, achieving C-5 selectivity often requires specific catalytic systems or pre-functionalization. One potential strategy involves the initial borylation of a C-H bond. Iridium-catalyzed C-H borylation has been shown to functionalize the benzenoid ring of 2,1,3-benzothiadiazole (B189464) at the C-5 position, providing a versatile boryl handle for subsequent cross-coupling reactions. diva-portal.org A similar approach could potentially be explored for the imidazole core, although the electronic properties and steric environment would be different.

Another approach could involve a halogen dance reaction, where a base induces migration of the iodine from the C-4 to the C-5 position, although this is often difficult to control. More sophisticated methods might employ specifically designed directing groups at the N-1 position that can reach over to activate the C-5 C-H bond, a strategy that has been successfully applied to other heterocyclic systems. beilstein-journals.orgmdpi.com The development of such methods for the C-5 functionalization of the 1-tritylimidazole scaffold remains an active area of research.

The Trityl Protecting Group in Directing Imidazole Reactivity and Complex Synthesis

Mechanistic Role of the Trityl Group in N-1 Protection of Imidazoles

The protection of the imidazole (B134444) nitrogen is a critical step to prevent unwanted side reactions and to direct substitution to specific positions on the ring. The trityl group is typically introduced by reacting the imidazole with trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct. total-synthesis.com Alternatively, pre-formed alkali metal or silver salts of the imidazole can be reacted with a trityl halide. google.com

The mechanism of tritylation does not proceed via a direct SN2 attack, which is sterically impossible at the quaternary carbon of the trityl group. Instead, the reaction follows an SN1 pathway. total-synthesis.com Trityl chloride first dissociates to form a highly stable trityl cation. This carbocation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings. The nucleophilic N-1 nitrogen of the imidazole then attacks this stable electrophile to form the N-tritylated product. The formation of this remarkably stable carbocation intermediate is a key feature of trityl group chemistry. total-synthesis.com

Elucidating the Steric and Electronic Influence of the Trityl Group on Regioselectivity

The most significant feature of the N-1 trityl group is its profound steric influence. The three bulky phenyl rings create a sterically hindered environment around the N-1 position and the adjacent C-2 and C-5 positions of the imidazole ring. This steric hindrance effectively blocks these positions from attack by incoming reagents, thereby directing subsequent reactions to the less hindered C-4 position. This directing effect is fundamental to the regioselective synthesis of 4-substituted imidazoles. nih.govfigshare.com

The compound 4-Iodo-1-tritylimidazole is a prime example of this principle. The presence of the bulky trityl group on the nitrogen allows for the selective iodination at the C-4 position. Furthermore, with the N-1 position protected, the iodine atom at C-4 can act as a leaving group in various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups specifically at this position. lookchem.com

Comparative Analysis of the Trityl Group with Other Nitrogen-Protecting Groups in Imidazole Chemistry

| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Steric Hindrance | Key Features |

| Trityl (Tr) | Trityl chloride, base (e.g., pyridine) commonorganicchemistry.com | Mild to strong acid (TFA, HCOOH, AcOH) total-synthesis.com | Stable to base, reduction, oxidation; Labile to acid. organic-chemistry.org | Very High | Excellent for directing substitution to C-4 due to bulk; Orthogonal to many other groups. total-synthesis.com |

| tert-Butoxycarbonyl (Boc) | Boc₂O, base | Strong acid (TFA, HCl) | Stable to base, hydrogenolysis; Labile to strong acid. | Moderate | Less sterically demanding than trityl; commonly used in peptide synthesis. nih.gov |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, base | Basic conditions (e.g., piperidine (B6355638) in DMF) thieme-connect.de | Stable to acid, hydrogenolysis; Labile to base. | High | Primarily used in peptide synthesis; orthogonal to acid-labile groups like Trityl and Boc. jocpr.com |

| 2,2,2-Trichloroethoxycarbonyl (Troc) | Troc-Cl, base | Reductive cleavage (e.g., Zn/acetic acid) | Stable to acidic conditions. | Moderate | Can be used for selective N-protection and is orthogonal to both acid- and base-labile groups. |

| 4-Methyltrityl (Mtt) | Mtt-Cl, base | Very mild acid (e.g., dilute TFA) researchgate.netresearchgate.net | More acid-labile than Trityl. | Very High | Allows for even milder deprotection than Trityl, enhancing orthogonality. researchgate.net |

| (Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, base | Fluoride ions (TBAF) or strong acid | Stable to a wide range of conditions; Labile to fluoride. | Moderate | Offers an alternative orthogonal removal strategy. |

The trityl group stands out due to its exceptional steric bulk and its convenient removal under acidic conditions that are orthogonal to many other common protecting groups. While groups like Boc are also acid-labile, the trityl cation is significantly more stable than the t-butyl cation, influencing deprotection kinetics. total-synthesis.com Fmoc offers an orthogonal, base-labile option, while groups like Troc provide a third orthogonal route via reductive cleavage. thieme-connect.de The selection among these depends on the specific requirements for regioselectivity and the sequence of deprotection steps planned in a complex synthesis.

Mechanistic and Computational Studies on Reactions Involving 4 Iodo 1 Tritylimidazole

Detailed Elucidation of Reaction Mechanisms in Metalation and Coupling Processes

The synthetic utility of 4-iodo-1-tritylimidazole lies in its participation in various metal-catalyzed reactions, particularly metalation and cross-coupling processes. A detailed understanding of the underlying mechanisms is essential for controlling reaction outcomes and developing novel synthetic methodologies.

Metalation Reactions: The first step in many functionalization reactions of this compound is often a metal-halogen exchange to generate a more reactive organometallic intermediate. This process typically involves organolithium or Grignard reagents. The mechanism is believed to proceed through an ate-complex intermediate, where the metal center coordinates to the iodine atom, followed by the expulsion of the iodide and formation of the new carbon-metal bond at the C4 position of the imidazole (B134444) ring. The bulky trityl group at the N1 position plays a significant role in directing the metalation to the C4 position and preventing side reactions.

Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The general catalytic cycle for these reactions, as it pertains to this substrate, can be broken down into three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands on the palladium catalyst, the base used, and the solvent all play critical roles in the efficiency and selectivity of these coupling reactions.

Investigation of Intramolecular Electronic Effects on Reactivity (e.g., Adjacent Lone Pair Effect)

The reactivity of the imidazole ring in this compound is significantly influenced by intramolecular electronic effects. The imidazole ring contains two nitrogen atoms with distinct electronic environments. The lone pair of electrons on the N1 nitrogen is part of the aromatic π-system, while the lone pair on the N3 nitrogen resides in an sp²-hybridized orbital in the plane of the ring.

The presence of the electron-withdrawing iodine atom at the C4 position influences the electron density distribution within the ring. This inductive effect can impact the nucleophilicity and basicity of the N3 nitrogen.

Furthermore, the "adjacent lone pair effect," or alpha effect, where a lone pair on an atom adjacent to the reacting center enhances nucleophilicity, can be considered. However, in the context of metal-catalyzed coupling reactions at the C4 position, the direct participation of the N3 lone pair is less pronounced. Its primary role is often in coordinating to the metal center during the catalytic cycle, which can influence the rate and selectivity of the reaction. The bulky trityl group sterically hinders coordination at N1, making the N3 lone pair more available for interaction with the metal catalyst.

Application of Theoretical Calculations and Density Functional Theory (DFT) Modeling for Predicting Regioselectivity and Reaction Pathways

Theoretical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the reactivity and regioselectivity of organic reactions involving molecules like this compound.

Predicting Regioselectivity: DFT calculations can be used to model the transition states of different possible reaction pathways. By comparing the activation energies of these transition states, the most likely product can be predicted. For instance, in the functionalization of the imidazole ring, DFT can help determine whether a reaction is more likely to occur at the C2, C4, or C5 position. In the case of this compound, the iodine atom at C4 provides a clear site for cross-coupling reactions. However, for other types of reactions, such as electrophilic aromatic substitution, DFT can predict the most favorable site of attack by calculating the electron density at each carbon atom of the imidazole ring.

Elucidating Reaction Pathways: DFT modeling can provide detailed insights into the entire reaction coordinate, from reactants to products, including the structures of intermediates and transition states. This allows for a step-by-step visualization of the reaction mechanism. For palladium-catalyzed cross-coupling reactions of this compound, DFT can be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step and understand how different ligands and substrates affect the reaction rate.

Below is a table summarizing key parameters that can be calculated using DFT to predict reactivity:

| Calculated Parameter | Significance in Predicting Reactivity |

| HOMO-LUMO Gap | A smaller energy gap generally indicates higher reactivity. |

| Natural Bond Orbital (NBO) Charges | Indicates the electron density at each atom, helping to predict sites of nucleophilic or electrophilic attack. |

| Fukui Functions | Identify the most electrophilic and nucleophilic sites in a molecule. |

| Transition State Energies | The energy barrier to a reaction; lower energies indicate a faster reaction rate. |

Analysis of Kinetic and Thermodynamic Parameters Governing Trityl-Protected Imidazole Transformations

The outcome of chemical reactions involving trityl-protected imidazoles can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (the kinetic product) will be the major product. This corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher reaction temperatures, where the reactions are reversible, the most stable product (the thermodynamic product) will be the major product, as it is at a lower energy state.

For many transformations of this compound, particularly metal-catalyzed cross-coupling reactions, the reactions are often run under conditions that favor kinetic control to ensure high yields of the desired product and minimize side reactions.

The trityl protecting group plays a crucial role in both the kinetics and thermodynamics of these reactions. Kinetically, its large steric bulk can influence the rate of reaction by hindering the approach of reagents. Thermodynamically, the stability of the trityl-protected imidazole and its derivatives will influence the position of equilibrium in reversible reactions.

Experimental kinetic studies, such as reaction rate measurements under different conditions (temperature, concentration of reactants and catalysts), can provide valuable data to determine the rate law and activation parameters (enthalpy and entropy of activation) for a given reaction. This information, when combined with computational studies, provides a comprehensive understanding of the factors that govern the transformations of this compound.

A hypothetical comparison of kinetic and thermodynamic parameters for a reaction is presented in the table below:

| Parameter | Kinetic Product | Thermodynamic Product |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability (ΔG) | Less Stable (Higher Energy) | More Stable (Lower Energy) |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Advanced Research Applications of 4 Iodo 1 Tritylimidazole in Modern Chemical Synthesis

Utility as a Key Building Block in the Construction of Complex Imidazole-Containing Heterocyclic Scaffolds

The strategic placement of an iodine atom on the imidazole (B134444) ring of 4-Iodo-1-tritylimidazole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Detailed research has demonstrated the efficacy of this compound in well-established coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These methodologies allow for the introduction of a diverse range of substituents at the 4-position of the imidazole core, leading to the synthesis of novel heterocyclic systems. For instance, the Suzuki coupling facilitates the formation of biaryl structures, the Sonogashira coupling allows for the introduction of alkyne moieties, and the Heck reaction enables the formation of carbon-carbon bonds with alkenes. The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization. This protective group can be readily removed under acidic conditions, providing a pathway to the final deprotected imidazole derivatives.

The versatility of this building block is further highlighted by its application in the synthesis of polyheterocyclic compounds. An iterative approach, involving sequential palladium-catalyzed coupling and cyclization reactions, can be employed to construct elaborate molecular frameworks containing multiple heterocyclic units.

Precursor for the Development of Biologically Active Molecules and Pharmaceutical Intermediates

The imidazole moiety is a common pharmacophore found in a wide range of biologically active compounds and pharmaceuticals. Consequently, this compound serves as a critical starting material for the synthesis of new therapeutic agents and important pharmaceutical intermediates.

Rational Design and Synthesis of Imidazole-Based Pharmacophores

The principles of rational drug design guide the synthesis of molecules with specific biological targets. The structural and electronic properties of the imidazole ring make it a key component in many pharmacophores. This compound provides a platform for the systematic modification of the imidazole scaffold to optimize biological activity.

An exemplary application is in the synthesis of analogues of clotrimazole, a well-known antifungal agent. By utilizing coupling reactions, various aryl groups can be introduced at the 4-position of the imidazole ring, allowing for a systematic exploration of the structure-activity relationship (SAR) and the development of more potent and selective antifungal compounds.

| Reaction Type | Reactant | Resulting Pharmacophore Core | Potential Therapeutic Area |

| Suzuki Coupling | Arylboronic acids | 4-Arylimidazole | Antifungal, Anticancer |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynylimidazole | Antiviral, Enzyme inhibitors |

| Heck Coupling | Alkenes | 4-Alkenylimidazole | CNS agents, Anti-inflammatory |

This table illustrates the potential for generating diverse pharmacophore cores from this compound through various coupling reactions.

Chemical Synthesis of Natural Product Analogues and Their Derivatives

Natural products are a rich source of inspiration for the development of new drugs. The chemical synthesis of natural product analogues allows for the simplification of complex structures, the improvement of pharmacokinetic properties, and the elucidation of the mode of action.

This compound has been identified as a valuable precursor in the synthesis of analogues of marine alkaloids and other complex natural products. For example, the core imidazole structure present in many marine natural products can be constructed and functionalized using this versatile building block. Furthermore, its application extends to the synthesis of biotin (B1667282) analogues, where the imidazole ring can serve as a bioisostere for the urea (B33335) moiety, enabling the study of biotin-protein interactions.

Design and Fabrication of Advanced Ligands for Coordination Chemistry and Biomimetic Studies

The imidazole side chain of the amino acid histidine plays a crucial role in the active sites of many metalloenzymes by coordinating to metal ions. This has inspired the design and synthesis of imidazole-containing ligands for coordination chemistry and biomimetic studies, which aim to mimic the structure and function of these biological systems.

A general and efficient route for the synthesis of multidentate ligands featuring 4-substituted imidazole units has been developed using this compound. This method involves a magnesium-iodine exchange to generate a Grignard reagent, which can then react with various electrophiles to produce a range of bi-, tri-, and pentadentate ligands. These ligands can coordinate to various metal ions, forming complexes that can be used to model the active sites of metalloproteins and to study catalytic processes.

| Ligand Denticity | Synthetic Strategy | Metal Complex Application |

| Bidentate | Reaction with dialkyl oxalates | Models for copper oxidases |

| Tridentate | Reaction with triethyl orthoformate | Mimics for zinc-containing enzymes |

| Pentadentate | Reaction with diethyl carbonate | Models for iron-containing oxygenases |

This interactive data table showcases the synthesis of multidentate ligands from this compound and their applications in biomimetic studies.

Exploratory Applications in Material Science and Supramolecular Chemistry

The unique properties of this compound also lend themselves to applications in the burgeoning fields of material science and supramolecular chemistry. The ability to introduce diverse functional groups via the iodo-substituent, combined with the steric bulk of the trityl group, allows for the rational design of novel materials with specific properties.

In the realm of metal-organic frameworks (MOFs), imidazole derivatives are commonly used as organic linkers to connect metal nodes, creating porous materials with applications in gas storage, separation, and catalysis. The functionalization of the imidazole ring of this compound prior to MOF assembly allows for the tuning of the pore size and chemical environment within the framework.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodo-1-tritylimidazole, and how do they differ in efficiency and intermediate stability?

- Methodology : Two primary methods are documented:

- Route 1 : Reacting this compound (I) with ethylmagnesium bromide to form a Grignard reagent (II), followed by addition to 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one (III) to yield a tertiary alcohol (IV). Acidic treatment (e.g., methanolic HCl) removes the trityl group .

- Route 2 : Using organometallic reagents (e.g., Bu₃SnCl or ZnCl₂) after Grignard formation to stabilize intermediates for subsequent coupling reactions .

- Efficiency : Route 1 achieves trityl cleavage in one step, while Route 2 offers better control over reactive intermediates.

Q. Why is the trityl group used as a protecting group in this compound synthesis?

- Methodology : The trityl group (CPh₃) prevents undesired side reactions during lithiation or iodination by sterically shielding the N1 position of the imidazole ring. This is critical for regioselective functionalization, as demonstrated in lithiation studies of analogous compounds .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : To confirm regiochemistry and trityl group integrity.

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray Crystallography : Resolves ambiguities in structural assignments, especially when iodination yields positional isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for iodination reactions of trityl-protected imidazoles?

- Methodology : Contradictions often arise from competing iodination pathways (e.g., mono- vs. di-iodination). Systematic optimization includes:

- Temperature Control : Lower temperatures favor mono-iodination.

- Stoichiometric Adjustments : Limiting iodine equivalents reduces di-iodo byproducts.

- Cross-Validation : Compare HPLC purity data with spectroscopic results to identify unaccounted intermediates .

Q. What mechanistic insights explain the role of organometallic reagents in stabilizing this compound intermediates?

- Methodology : Organometallic reagents (e.g., Bu₃SnCl) form stable σ-complexes with the Grignard intermediate, reducing decomposition. Kinetic studies using in situ IR spectroscopy reveal slower decomposition rates for tin- or zinc-based reagents compared to magnesium .

Q. How does the trityl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The trityl group enhances solubility in non-polar solvents, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance can reduce reaction rates. Competitive experiments with deprotected imidazoles show a 30% decrease in yield for trityl-protected substrates under identical conditions .

Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?

- Methodology :

- Hazard Assessment : Follow GHS guidelines for acute toxicity (H302) and respiratory hazards (H335) .

- Engineering Controls : Use closed-system reactors to limit exposure to iodinated intermediates.

- Waste Management : Neutralize acidic byproducts (e.g., HCl from trityl cleavage) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。